molecular formula C15H15NO6 B6325423 Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester CAS No. 117679-91-1

Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester

Cat. No. B6325423
CAS RN: 117679-91-1
M. Wt: 305.28 g/mol
InChI Key: WURHDFRFHACNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester, also known as SBEP, is a chemical compound that has recently been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. SBEP is a derivative of succinic acid, an organic compound that is naturally present in the human body. It has been studied for its potential to act as an enzyme inhibitor, and its ability to act as a substrate for various biochemical reactions. SBEP has been used in a variety of laboratory experiments, and its potential for further applications is being explored.

Scientific Research Applications

Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. In pharmaceuticals, this compound has been studied for its potential to act as an enzyme inhibitor, and its ability to act as a substrate for various biochemical reactions. In materials science, this compound has been used as a cross-linking agent to form polymers. In biochemistry, this compound has been used in a variety of laboratory experiments, such as those involving DNA and protein synthesis.

Mechanism of Action

The mechanism of action of Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester is not fully understood. However, it is believed that this compound acts as an enzyme inhibitor, as it has been shown to bind to certain enzymes and inhibit their activity. Additionally, this compound has been shown to act as a substrate for various biochemical reactions, including those involving DNA and protein synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to bind to certain enzymes and inhibit their activity, as well as to act as a substrate for various biochemical reactions. Additionally, this compound has been shown to influence the activity of certain hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable in aqueous solution. Additionally, this compound is non-toxic and has a low environmental impact. However, this compound is not soluble in organic solvents, which limits its use in certain experiments.

Future Directions

There are several potential future directions for Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester research. For example, further research could be conducted to better understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, further research could be conducted to investigate this compound’s potential applications in materials science and biochemistry, as well as its potential for use in drug development. Finally, further research could be conducted to investigate the use of this compound as a substrate for various biochemical reactions, such as those involving DNA and protein synthesis.

Synthesis Methods

Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester is synthesized from succinic acid and benzyl bromide, which are reacted in aqueous solution at high temperatures. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction produces a white solid, which is then purified by recrystallization.

properties

IUPAC Name

1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c17-12-6-7-13(18)16(12)22-15(20)9-8-14(19)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURHDFRFHACNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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